1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline” are not available, similar compounds have been synthesized through various methods. For instance, 1-(2-furoyl)piperazine derivatives have been synthesized by stirring chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing with 1-(2-furoyl)piperazine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, 2-furoyl chloride and 3-furoyl chloride have been studied for their conformational stability and vibrational wave numbers .Scientific Research Applications

Butyrylcholinesterase Inhibition

This compound has been studied for its potential as a butyrylcholinesterase inhibitor . Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline-based esters and has been implicated in diseases such as Alzheimer’s. Derivatives of 1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline have shown considerable inhibition of BChE, which could be beneficial in developing treatments for neurodegenerative diseases .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress and free radicals. The antioxidant activity of these compounds could be harnessed in pharmaceuticals to mitigate oxidative damage in various diseases .

Enzyme Inhibition Studies

The compound’s derivatives have been used in enzyme inhibition studies. For instance, they have been tested as urease enzyme inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition is significant in treating infections caused by urease-producing bacteria .

Hemolytic Activity Analysis

Studies have also explored the hemolytic activity of these compounds. Hemolysis refers to the destruction of red blood cells, and the low toxicity level of certain derivatives makes them potential candidates for safe therapeutic applications .

Biogenic Amines Interaction

The interaction with biogenic amines is another area of application. Biogenic amines play a role in various physiological functions, and the modulation of their activity by compounds like 1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline can be significant in the treatment of disorders related to these amines .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1-(2-furoyl)piperazine, have been evaluated for their inhibitory effects on enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly enzymes or receptors, leading to changes in their activity .

Biochemical Pathways

It’s worth noting that furanic compounds, such as 2-furoic acid, are known to be involved in microbial degradation pathways .

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes, which could lead to changes in cellular processes .

Safety and Hazards

Future Directions

properties

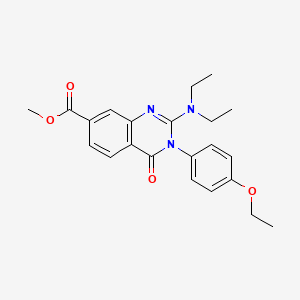

IUPAC Name |

methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-14-15(21(27)28-4)8-13-18(19)20(26)25(22)16-9-11-17(12-10-16)29-7-3/h8-14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPIZGBBHJBEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)

![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)

![(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate](/img/structure/B2590553.png)

![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)

![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)